3-(Fluoromethyl)cyclobutan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(fluoromethyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJKSGPEXHPCNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Fluoromethyl)cyclobutan-1-one: A Versatile Building Block for Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties. Among the diverse array of fluorinated motifs, the monofluoromethyl-substituted cyclobutane core has emerged as a particularly valuable building block. This technical guide provides a comprehensive overview of 3-(Fluoromethyl)cyclobutan-1-one, a versatile intermediate for the synthesis of novel drug candidates. We will delve into its fundamental physicochemical properties, explore plausible synthetic routes with detailed experimental considerations, and analyze its spectroscopic signature. Furthermore, this guide will highlight the critical role of the fluoromethylated cyclobutane moiety in contemporary drug design, supported by insights into its conformational effects and bioisosteric potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.
Introduction: The Rise of Fluorinated Cyclobutanes in Medicinal Chemistry
The cyclobutane ring, a strained four-membered carbocycle, has garnered increasing attention in drug design due to its unique three-dimensional structure and ability to act as a bioisostere for various functional groups.[1] When combined with fluorine, the most electronegative element, the resulting fluorinated cyclobutane scaffolds offer a compelling set of properties for optimizing drug candidates. The introduction of a monofluoromethyl group, in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, without introducing excessive steric bulk.[2] this compound serves as a key synthetic precursor, providing a reactive handle for the elaboration of more complex molecular architectures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₅H₇FO | [3] |
| Molecular Weight | 102.11 g/mol | Calculated |
| Monoisotopic Mass | 102.048096 Da | [3] |
| Predicted XlogP | 0.3 | [3] |
The presence of the fluorine atom significantly impacts the electronic environment of the molecule. The strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent carbonyl group. While α-halogenation generally increases the electrophilicity of a ketone, the conformational effects of fluorine can sometimes lead to nuanced reactivity profiles compared to other halogens.[4]
Synthesis of this compound: A Proposed Experimental Protocol
Diagram of Proposed Synthetic Workflow
Sources
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- 2. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
An In-Depth Technical Guide to the Metabolic Stability Profile of Fluorinated Cyclobutanones
Abstract
The strategic incorporation of fluorine and strained ring systems, such as cyclobutane, has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the metabolic stability profile of fluorinated cyclobutanones, a unique structural motif gaining traction in drug discovery. We will delve into the underlying principles of how fluorination and the cyclobutyl scaffold synergistically enhance metabolic stability, explore the common metabolic pathways, and provide detailed, field-proven protocols for assessing their stability in vitro. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these structures to design more robust and effective therapeutic agents.
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Design
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with poor pharmacokinetic properties, including high metabolic clearance, being a primary cause of attrition.[1] Medicinal chemists continuously seek structural motifs that can confer metabolic robustness without compromising pharmacological activity. The combination of fluorine and the cyclobutane ring offers a compelling solution.[2][3]
The Role of Fluorine: The introduction of fluorine is a well-established strategy to enhance metabolic stability.[4] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[5] By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively "block" sites of oxidative metabolism.[4][6] Furthermore, the high electronegativity of fluorine can alter the electronic properties of adjacent functional groups, potentially reducing their susceptibility to enzymatic attack.[5]
The Cyclobutane Advantage: The cyclobutane ring, a four-membered carbocycle, offers unique conformational rigidity.[2][7] Unlike more flexible alkyl chains or larger rings, the puckered structure of cyclobutane can lock a molecule into a specific conformation, which can be advantageous for receptor binding.[3] From a metabolic standpoint, this rigidity can make it a less favorable substrate for certain metabolizing enzymes. Additionally, cyclobutane scaffolds can serve as bioisosteres for other groups like phenyl rings or gem-dimethyl moieties, offering improved metabolic stability and reduced lipophilicity.[8]
The fusion of these two elements in fluorinated cyclobutanones creates a scaffold with a high potential for metabolic stability, making it an attractive building block in the design of next-generation therapeutics.
Predicted Metabolic Pathways of Fluorinated Cyclobutanones
Understanding the potential metabolic fate of fluorinated cyclobutanones is crucial for proactive drug design. While the presence of fluorine and the cyclobutane ring generally confers stability, these molecules are not inert. The primary routes of metabolism are expected to involve the ketone functionality and any less sterically hindered or electronically deactivated positions on the ring. The major metabolic enzymes responsible for the biotransformation of a vast number of drugs are the cytochrome P450s (CYPs), which are primarily found in the liver.[9][10]
Cytochrome P450-Mediated Oxidation
The CYP enzyme superfamily is the principal catalyst of Phase I metabolism.[10] For fluorinated cyclobutanones, several oxidative transformations are possible:
-
Hydroxylation: This is one of the most common CYP-mediated reactions.[11] Hydroxylation can occur at carbon atoms adjacent to the carbonyl group (α-hydroxylation) or at other positions on the cyclobutane ring, provided they are not fluorinated. The resulting hydroxylated metabolite can then be further oxidized or undergo Phase II conjugation.
-
Baeyer-Villiger Oxidation: The ketone moiety itself can be a target for oxidation by certain CYP isoforms, leading to a Baeyer-Villiger-type oxidation to form a lactone. This would result in ring-opening and the formation of a linear carboxylic acid derivative after hydrolysis.
-
Dehalogenation: While the C-F bond is strong, oxidative dehalogenation can occur, although it is generally a less favorable pathway. This process can lead to the formation of an unstable intermediate that can then be further metabolized.
Ketone Reduction
The carbonyl group of the cyclobutanone is susceptible to reduction by aldo-keto reductases (AKRs) and other carbonyl-reducing enzymes, leading to the corresponding cyclobutanol. This is a common metabolic pathway for cyclic ketones. The resulting secondary alcohol can then be a substrate for Phase II conjugation reactions.
Phase II Conjugation
If Phase I metabolism introduces or exposes a suitable functional group (e.g., a hydroxyl group from reduction or hydroxylation), the metabolite can undergo Phase II conjugation. The most common conjugation reactions include:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this involves the addition of a glucuronic acid moiety to a hydroxyl group, significantly increasing water solubility and facilitating excretion.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfo group to hydroxylated metabolites, which also increases their polarity and aids in elimination.
Below is a diagram illustrating the potential metabolic pathways for a generic fluorinated cyclobutanone.
Caption: Potential metabolic pathways of fluorinated cyclobutanones.
In Vitro Assessment of Metabolic Stability
To experimentally determine the metabolic stability of a fluorinated cyclobutanone, a series of in vitro assays are employed. These assays provide quantitative data on the rate of metabolism, which can be used to predict in vivo clearance. The two most common systems are liver microsomes and hepatocytes.[1]
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolism.[12] Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[13] The assay measures the disappearance of the parent compound over time when incubated with microsomes and the necessary cofactor, NADPH.[14]
3.1.1. Experimental Protocol: Microsomal Stability Assay
Materials:
-
Test compound (fluorinated cyclobutanone)
-
Pooled liver microsomes (human, rat, mouse, etc.)[14]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[14]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14]
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system[14]
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare working solutions of the test compound, positive controls, and liver microsomes in phosphate buffer.
-
Incubation: In a 96-well plate, add the microsomal solution and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[14]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[12][13]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is the rate constant of elimination (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.
The workflow for a typical microsomal stability assay is depicted below.
Caption: Workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, a hepatocyte stability assay is employed.[15][16] Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors.[15][17]
3.2.1. Experimental Protocol: Hepatocyte Stability Assay
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse, etc.)[15]
-
Hepatocyte incubation medium
-
Test compound and positive controls
-
Acetonitrile with internal standard
-
96-well plates, incubator with CO2 supply, centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Prepare a cell suspension of the desired density in incubation medium.
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound or positive controls to the wells.
-
Time Course: Place the plate in a humidified incubator at 37°C with 5% CO2. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension and quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet cell debris and protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound using LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, calculate the in vitro half-life and intrinsic clearance.
This integrated assay can also be used for metabolite profiling by monitoring for the appearance of potential metabolites alongside the disappearance of the parent compound.[17][18]
Data Interpretation and Structure-Metabolic Stability Relationship (SMSR)
The data generated from in vitro stability assays are crucial for guiding the optimization of lead compounds. The in vitro half-life (t½) and intrinsic clearance (CLint) are the key parameters obtained.
| Parameter | Description | Significance |
| In Vitro Half-Life (t½) | The time it takes for 50% of the compound to be metabolized. | A longer half-life indicates greater metabolic stability. |
| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | A lower CLint value is desirable and suggests lower in vivo clearance. |
By systematically modifying the structure of the fluorinated cyclobutanone and evaluating the impact on metabolic stability, a structure-metabolic stability relationship (SMSR) can be established. For example, the position and number of fluorine atoms on the cyclobutane ring can be varied. It has been observed in some cases that replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group can enhance resistance to metabolic clearance.[19][20]
Example SMSR Data for a Hypothetical Series of Fluorinated Cyclobutanones:
| Compound | Modification | Human Liver Microsome t½ (min) |
| FCB-1 | 3-fluorocyclobutanone | 45 |
| FCB-2 | 3,3-difluorocyclobutanone | > 120 |
| FCB-3 | 2,2,3,3-tetrafluorocyclobutanone | > 120 |
| FCB-4 | 3-(trifluoromethyl)cyclobutanone | 85 |
This hypothetical data suggests that increasing the degree of fluorination at the 3-position significantly enhances metabolic stability.
Analytical Considerations: Metabolite Identification with LC-MS/MS
Identifying the metabolites formed during in vitro incubations is critical for understanding the metabolic liabilities of a compound. High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for this purpose.[21][22]
The general workflow involves:
-
Data Acquisition: Running the samples from the in vitro assays on a high-resolution mass spectrometer to acquire full scan MS and data-dependent MS/MS data.[22]
-
Metabolite Prediction: Using software to predict the masses of potential metabolites based on common metabolic transformations (e.g., hydroxylation, reduction, glucuronidation).
-
Data Mining: Searching the acquired data for the predicted metabolite masses.
-
Structural Elucidation: Interpreting the MS/MS fragmentation pattern of a potential metabolite to confirm its structure.[22]
The use of 19F-NMR can also be a complementary technique for the analysis of fluorinated compounds.[21]
Conclusion and Future Perspectives
Fluorinated cyclobutanones represent a promising structural class for the development of metabolically stable drug candidates. The strategic combination of fluorine's metabolic shielding effect and the conformational rigidity of the cyclobutane ring provides a powerful tool for medicinal chemists to overcome pharmacokinetic challenges. The in vitro assays detailed in this guide provide a robust framework for evaluating the metabolic stability of these compounds and for establishing clear structure-metabolic stability relationships. As our understanding of the interplay between fluorine, strained ring systems, and drug-metabolizing enzymes continues to grow, we can expect to see the rational design and successful application of fluorinated cyclobutanones in an increasing number of drug discovery programs.
References
- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
- ResearchGate. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling.
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]
- Evotec. Hepatocyte Stability.
- Taylor & Francis Online. The role of fluorine in medicinal chemistry.
- PubMed Central (PMC). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- PubMed. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling.
- Creative Bioarray. Hepatocyte Stability Assay.
- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.
- Merck Millipore. Metabolic Stability Assays.
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Grygorenko, O. O., et al. (2020). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Journal of Heterocyclic Chemistry, 57(5), 2059-2077. Available from: [Link]
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- PubMed Central (PMC). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids.
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- MTT Lab. In vitro drug metabolism: for the selection of your lead compounds.
- PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- PharmaBlock. Cyclobutane Derivatives in Drug Discovery.
- ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
- Bentham Science. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
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- ResearchGate. (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... | Download Scientific Diagram.
- PubMed Central (PMC). The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction.
- American Chemical Society. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
- ResearchGate. The P450 catalytic cycle engaged in Compound 1 mediated oxidation chemistry, noting unproductive pathways.
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- MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
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- Royal Society of Chemistry. Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity.
- PubMed Central (PMC). LC-MS-BASED METABOLOMICS IN DRUG METABOLISM.
- bioRxiv. Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification.
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Methodological & Application
reductive amination using 3-(Fluoromethyl)cyclobutan-1-one
Application Note: Strategic Reductive Amination of 3-(Fluoromethyl)cyclobutan-1-one
Executive Summary
This guide details the protocols for the reductive amination of This compound , a critical building block in modern drug discovery. The cyclobutane ring offers a unique "puckered" conformation that restricts the spatial arrangement of substituents, while the fluoromethyl group provides metabolic stability and lipophilicity modulation (bioisosteric replacement).
This document moves beyond generic procedures, addressing the specific challenges of this substrate: volatility , ring strain , and stereochemical control (cis/trans selectivity) .
Strategic Value & Chemical Logic
The "Fluorine Scan" & Conformation
Incorporating this compound serves two primary medicinal chemistry objectives:
-
Conformational Restriction: Unlike flexible alkyl chains, the cyclobutane ring locks the amine vector, potentially reducing the entropic penalty of binding to a protein target.
-
Metabolic Blocking: The terminal fluorine atom blocks the
-oxidation site often found on methyl/ethyl groups, extending half-life ( ) without significantly increasing steric bulk compared to a methyl group.
Substrate Properties
-
CAS: 1263377-66-5 (Generic reference for 3-fluoromethyl derivatives)
-
Molecular Weight: ~102.11 g/mol
-
Boiling Point: Low (Estimated ~110-120°C). Caution: Significant volatility.
-
Reactivity: The carbonyl carbon is highly electrophilic due to ring strain (~26 kcal/mol). However, the 3-substituent exerts a trans-annular steric effect that governs stereoselectivity.
Experimental Decision Matrix
Select the appropriate protocol based on the nucleophilicity of your amine partner.
Figure 1: Decision tree for selecting reaction conditions based on amine sterics and electronics.
Protocol A: Standard Reductive Amination (STAB)
Best for: Primary amines, unhindered secondary amines. Mechanism: Sodium triacetoxyborohydride (STAB) is mild and reduces the intermediate iminium ion faster than the ketone starting material, preventing side-reaction reduction of the ketone to the alcohol.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amine | 1.0 eq | Limiting Reagent |
| This compound | 1.2 eq | Excess to drive completion |
| NaBH(OAc)3 | 1.5 - 2.0 eq | Selective Hydride Source |
| Acetic Acid (AcOH) | 1.0 - 2.0 eq | Catalyst (pH adjustment) |
| DCE or DCM | 0.1 M - 0.2 M | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Preparation: In a flame-dried vial equipped with a stir bar, dissolve the Amine (1.0 mmol) in 1,2-Dichloroethane (DCE) (5 mL).
-
Ketone Addition: Add This compound (1.2 mmol).
-
Note: If the amine is a salt (e.g., HCl salt), add TEA (1.0 eq) to free-base it before adding the ketone.
-
-
Catalysis: Add Acetic Acid (1-2 drops or 1.0 eq). Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the hemiaminal/imine.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Seal the vial and stir at RT for 2–16 hours. Monitor by LCMS.
-
Target Mass: [M+H]+ = Amine MW + 86 (Cyclobutyl fragment) - 2 (H2 loss) + 2 (Reduction) = Amine MW + 86 .
-
-
Workup:
-
Quench with saturated aqueous NaHCO3 (10 mL).
-
Stir vigorously for 15 minutes to decompose boron complexes.
-
Extract with DCM (3 x 10 mL).
-
Dry organics over Na2SO4, filter, and concentrate.
-
Caution: Do not apply high vacuum/heat for prolonged periods if the product is low MW; the product may be volatile.
-
Protocol B: Titanium(IV) Isopropoxide Mediated
Best for: Electron-deficient amines (anilines), sterically hindered amines, or when Protocol A fails to reach full conversion. Mechanism: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine species, which is then reduced by a stronger reducing agent (NaBH4).
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amine | 1.0 eq | Limiting Reagent |
| This compound | 1.2 - 1.5 eq | Excess |
| Ti(OiPr)4 | 2.0 - 3.0 eq | Lewis Acid / Dehydrating Agent |
| NaBH4 | 2.0 eq | Reducing Agent |
| Ethanol (EtOH) | Solvent | For Reduction Step |
Step-by-Step Procedure
-
Imine Formation (Neat or Concentrated): In a dried vial, combine the Amine (1.0 mmol) and This compound (1.2 mmol).
-
Titanium Addition: Add Ti(OiPr)4 (neat, 2.0 mmol) via syringe.
-
Condition: Stir the viscous mixture at RT (or 40-50°C for difficult substrates) for 2–4 hours under Nitrogen.
-
Checkpoint: Ensure the mixture remains stirrable; if it solidifies, add a minimal amount of dry THF (0.5 mL).
-
-
Dilution: Dilute the reaction mixture with absolute Ethanol (5 mL).
-
Note: The solution may turn slightly cloudy; this is normal.
-
-
Reduction: Cool to 0°C. Carefully add NaBH4 (2.0 mmol) portion-wise.
-
Safety: Hydrogen gas evolution is rapid. Ensure venting.
-
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Quench (The "Titanium Emulsion" Fix):
-
Add water (1 mL) dropwise. A heavy white precipitate (TiO2) will form.
-
Critical Step: Dilute with EtOAc (20 mL) and filter the slurry through a Celite pad to remove the titanium salts. Washing the filter cake thoroughly is essential to recover the product.
-
-
Purification: Concentrate the filtrate and purify via column chromatography.
Stereochemical Insight: Cis vs. Trans
The 3-substituted cyclobutane ring presents a stereochemical challenge.
-
The Pucker: The cyclobutane ring is not planar; it puckers to relieve torsional strain.
-
Selectivity: In reductive aminations of 3-substituted cyclobutanones, the hydride donor typically attacks from the anti-facial direction relative to the 3-substituent (to avoid steric clash with the substituent in the puckered conformation).
-
Outcome: This attack pushes the forming amine group to the same side as the substituent.
-
Major Isomer: cis-1-amino-3-(fluoromethyl)cyclobutane.
-
Ratio: Typically 3:1 to 10:1 favoring cis, depending on the bulk of the amine.
-
Analytical Validation:
-
19F NMR: The cis and trans isomers will show distinct chemical shifts for the fluorine atom due to the through-space effect of the amine.
-
NOESY: Look for correlations between the methine proton at C1 and the protons on the fluoromethyl group to confirm spatial proximity (cis).
Figure 2: Stereochemical pathway illustrating the preference for the cis-isomer.
Troubleshooting & Safety
| Issue | Cause | Solution |
| Low Yield | Volatility of Product | Do not rotovap to dryness at high temp. Form the HCl salt immediately after workup for stability. |
| No Reaction | Enolization | Cyclobutanones can enolize. Ensure AcOH is present (Protocol A) or switch to Ti(OiPr)4 (Protocol B) to trap the ketone as the imine. |
| Emulsions | Titanium Salts | Use the Celite filtration method described in Protocol B. Do not try to extract directly from the TiO2 slurry. |
| Safety | HF Generation | Unlikely under these conditions, but avoid strong Lewis acids other than Ti(OiPr)4. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[4]
-
Mellah, M., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory." Journal of Organic Chemistry, 2020. (Validates the cis-selectivity mechanism in cyclobutanones).
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination."[5] Journal of the Chemical Society, Perkin Transactions 1, 1995.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Application Note: Strategic Ring-Expansion of 3-(Fluoromethyl)cyclobutan-1-one
Abstract & Strategic Value
This guide details the protocols for the ring-expansion of 3-(fluoromethyl)cyclobutan-1-one (3-FMCB) . This substrate represents a high-value "privileged structure" in medicinal chemistry due to the specific metabolic stability and lipophilic modulation provided by the fluoromethyl group.
While cyclobutanones are well-known for their high ring strain (~26.4 kcal/mol), which drives expansion reactions, the specific electronic influence of the
-
C1-Homologation to 4-(fluoromethyl)cyclopentan-1-one using Trimethylsilyldiazomethane (TMSCHN
). -
Oxidative Expansion to 4-(fluoromethyl)tetrahydro-2H-pyran-2-one via Baeyer-Villiger oxidation.
Mechanistic Logic & Substrate Analysis
The Regioconvergence Advantage
In many cyclobutanone expansions, regioselectivity (which bond migrates) is a critical failure mode. However, 3-FMCB possesses a plane of symmetry bisecting C1 and C3. Consequently, the
-
Implication: Migration of the C1-C2 bond or the C1-C4 bond yields the same constitutional isomer.
-
Benefit: This eliminates the need for chiral catalysts to control regiochemistry, simplifying the reaction to a focus on chemoselectivity (preventing poly-homologation to cycloheptanones).
Reaction Pathways Visualization
The following diagram illustrates the divergent pathways and the critical intermediate states.
Figure 1: Divergent ring-expansion pathways for 3-FMCB. Path A utilizes diazoalkanes for ketone synthesis; Path B utilizes peracids for lactone synthesis.
Protocol A: C1-Homologation (Ketone Synthesis)
Objective: Synthesis of 4-(fluoromethyl)cyclopentan-1-one. Primary Challenge: Controlling mono-insertion vs. poly-insertion. Cyclopentanones are less strained than cyclobutanones, but Lewis acid activation can still promote secondary reactions if stoichiometry is uncontrolled.
Reagents & Equipment
-
Substrate: this compound (1.0 equiv).
-
Reagent: Trimethylsilyldiazomethane (TMSCHN
), 2.0 M in hexanes (1.2 equiv). Note: Safer than diazomethane but still highly toxic. -
Catalyst: Boron Trifluoride Diethyl Etherate (
) (1.1 equiv). -
Solvent: Anhydrous Dichloromethane (DCM).
-
Apparatus: Flame-dried glassware,
atmosphere, cryo-bath (-78°C).
Step-by-Step Methodology
-
Preparation: Charge a flame-dried round-bottom flask with 3-FMCB (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).
-
Catalyst Addition: Add
(1.1 equiv) dropwise over 5 minutes. Stir for 15 minutes to ensure complexation with the ketone oxygen.-
Expert Insight: Pre-complexation activates the carbonyl, allowing the reaction to proceed at -78°C. Lower temperatures are crucial to suppress the reaction rate of the product (cyclopentanone), ensuring mono-homologation.
-
-
Reagent Addition: Add TMSCHN
(1.2 equiv) dropwise via syringe pump over 30 minutes.-
Visual Cue: Evolution of
gas (bubbling) indicates reaction progress.
-
-
Reaction Monitoring: Maintain at -78°C for 2 hours. Monitor by TLC or GC-MS.
-
Checkpoint: Look for the disappearance of the starting material (m/z ~102) and appearance of product (m/z ~116). If >5% starting material remains, add 0.1 equiv TMSCHN
.
-
-
Quench: Carefully quench with 10% aqueous Acetic Acid at -78°C. Warm to room temperature.
-
Safety: This destroys unreacted diazo species.
-
-
Workup: Dilute with water. Extract with DCM (3x). Wash combined organics with sat.
and brine. Dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Oxidative Expansion (Lactone Synthesis)
Objective: Synthesis of 4-(fluoromethyl)tetrahydro-2H-pyran-2-one. Mechanism: Baeyer-Villiger Oxidation.[1][2][3][4] The migratory aptitude of the secondary carbon (C2/C4) is sufficient for ring expansion.
Reagents[5]
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.5 equiv).
-
Buffer: Sodium Bicarbonate (
) (2.0 equiv). -
Solvent: DCM.
Step-by-Step Methodology
-
Setup: Dissolve 3-FMCB (1.0 equiv) in DCM (0.2 M) at 0°C.
-
Buffer Addition: Add solid
(2.0 equiv).-
Expert Insight: The buffer prevents acid-catalyzed transesterification or opening of the resulting lactone, which can be sensitive due to the inductive effect of the fluorine.
-
-
Oxidant Addition: Add m-CPBA (1.5 equiv) in portions over 10 minutes.
-
Incubation: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench: Add saturated aqueous
(Sodium Thiosulfate) to reduce excess peroxide. Stir vigorously until the organic layer is clear (starch-iodide test negative). -
Workup: Wash with sat.
(2x) to remove m-chlorobenzoic acid byproduct. Dry and concentrate.
Experimental Workflow & Decision Tree
Figure 2: Operational decision tree for selecting and optimizing the expansion protocol.
Data Summary & Troubleshooting
| Parameter | Protocol A (TMSCHN | Protocol B (Baeyer-Villiger) |
| Major Product | 4-(fluoromethyl)cyclopentan-1-one | 4-(fluoromethyl)tetrahydro-2H-pyran-2-one |
| Key Reagent | TMSCHN | m-CPBA + |
| Temp Range | -78°C (Critical) | 0°C to RT |
| Typical Yield | 75–85% | 80–92% |
| Major Impurity | Cycloheptanone (Over-insertion) | m-Chlorobenzoic acid (removable by wash) |
| Safety Class | High (Toxic/Explosion Risk) | Moderate (Oxidizer) |
Troubleshooting Note:
If Protocol A yields significant cycloheptanone (poly-insertion), switch the Lewis Acid to Sc(OTf)
References
-
Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010).[5][6] Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Organic Letters, 12(16), 3598–3601.[6] Link
-
Ménová, P., Eigner, V., Čejka, J., Dvořáková, H., Šanda, M., & Cibulka, R. (2012).[4] Baeyer–Villiger Oxidation of Cyclobutanones with 10-Methylacridinium as an Efficient Organocatalyst.[4] Tetrahedron, 68(22), 4145-4151.[4] Link
-
Mykhailiuk, P. K. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82-88. Link[7]
-
Demchuk, O., & Grygorenko, O. (2022). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Tetrahedron, 132574.[8] Link[8]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts [organic-chemistry.org]
- 6. Catalytic and regioselective ring expansion of arylcyclobutanones with trimethylsilyldiazomethane. Ligand-dependent entry to beta-ketosilane or enolsilane adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid [ouci.dntb.gov.ua]
Troubleshooting & Optimization
improving yield of 3-(Fluoromethyl)cyclobutan-1-one synthesis
Technical Support Center: Synthesis of 3-(Fluoromethyl)cyclobutan-1-one
Executive Summary
The synthesis of This compound (CAS: 1374607-44-3) presents a unique set of challenges due to the juxtaposition of a strained cyclobutane ring, a reactive ketone, and the requirements of nucleophilic fluorination. Low yields are typically caused by three factors: premature deprotection during fluorination, volatility of the final product during isolation, and competitive elimination reactions.
This guide provides an optimized workflow and troubleshooting logic to maximize yield, moving away from "direct fluorination" attempts which historically result in <20% yields.
Module 1: Route Selection & Strategy
Q: I am trying to fluorinate 3-(hydroxymethyl)cyclobutan-1-one directly with DAST. Why is my yield <15%?
A: Direct fluorination of the keto-alcohol is the primary cause of failure.
The ketone functionality in cyclobutanones is highly electrophilic due to ring strain (releasing
-
HF Adducts: The byproduct HF forms stable hemiketals or hydrates with the ketone, trapping your product in the aqueous phase during workup.
-
Polymerization: The Lewis acidic nature of the fluorinating agent catalyzes aldol-type self-condensation of the cyclobutanone.
The Solution: You must protect the ketone before fluorination. The Ketal-Protected Route is the industry standard for scalable yields (>60%).
Optimized Synthetic Workflow
The following pathway minimizes ring stress and side reactions.
Figure 1: The recommended protection-dependent pathway ensures the ketone survives the harsh fluorination environment.
Module 2: The Critical Fluorination Step
Q: DAST vs. Deoxo-Fluor: Which gives better yields for this primary alcohol?
A: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is superior for this specific substrate.[1]
-
Thermal Stability: DAST is prone to explosive decomposition >90°C. While you likely run this cold, the local exotherms during addition can degrade the strained cyclobutane ring. Deoxo-Fluor is thermally more stable.[1][2]
-
Selectivity: Deoxo-Fluor produces less elimination byproduct (exocyclic alkene) compared to DAST when used on primary alcohols.
Q: My reaction turns black/tarry upon adding the fluorinating agent. How do I prevent this?
A: This indicates uncontrolled exotherm or acid-catalyzed decomposition.
-
Protocol Adjustment:
-
Cool the substrate (protected alcohol) in DCM to -78°C (or at least -20°C).
-
Add Deoxo-Fluor dropwise (1.2 equiv).
-
Allow to warm to Room Temperature (RT) very slowly over 4 hours.
-
Buffering: Add an organic base (e.g., 2.0 equiv Pyridine or
) to the reaction mixture before adding the fluorinating agent. This scavenges the HF generated in situ, preventing acid-catalyzed ring opening of the ketal.
-
Module 3: Isolation & Volatility (The "Invisible" Yield Loss)
Q: NMR shows clean conversion, but I lose 50% of the mass after rotovap. Where did it go?
A: this compound is highly volatile and sublimates easily. Standard high-vacuum drying will strip your product along with the solvent.
Troubleshooting Table: Isolation Parameters
| Parameter | Standard Practice (AVOID) | Optimized Practice (ADOPT) |
| Solvent Removal | Rotovap at 40°C, <20 mbar | Rotovap at 0°C (Ice bath), >100 mbar |
| Drying | High vacuum pump overnight | Stream of |
| Extraction Solvent | Diethyl Ether ( | Pentan/DCM (Avoid ether if concentrating to dryness) |
| Column Chromatography | Standard silica, UV monitoring | Use |
Module 4: Deprotection Dynamics
Q: During ketal hydrolysis, the product decomposes. What are the mildest conditions?
A: Cyclobutanones are sensitive to strong acids (ring expansion risk). Avoid refluxing HCl.
Recommended Protocol: Use PPTS (Pyridinium p-toluenesulfonate) in wet acetone or Formic acid in pentane.
-
Dissolve fluorinated ketal in Acetone/Water (10:1).
-
Add 0.5 equiv PPTS.
-
Stir at RT (monitor by TLC).
-
Crucial: Do not heat. If sluggish, use 5% aqueous oxalic acid.
Troubleshooting Decision Tree
Use this logic flow to diagnose yield issues in your current batch.
Figure 2: Diagnostic logic for identifying yield loss points.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls." Journal of Organic Chemistry, 64(19), 7048-7054. Link
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739. (Discusses stability of strained 4-membered rings). Link
-
Mykhailiuk, P. K. (2014). "Synthesis of fluorinated cyclobutanes." Chemistry – A European Journal, 20(17), 4942-4947. (Key reference for fluorinated cyclobutane building blocks). Link
-
Burckle, A., et al. (2020). "Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid." Organic Process Research & Development, 25(1), 82-88.[3] (Provides industrial context for handling volatile fluorinated cyclobutanes). Link
Sources
Technical Support Center: Cyclobutanone Stability & Reactivity
Topic: Preventing Ring-Opening Side Reactions in Cyclobutanones
Department: Advanced Synthesis & Process Chemistry Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Welcome to the Cyclobutanone Support Hub
Status: Operational Current Alert: High Ring Strain (~26.4 kcal/mol).[1] Mission: To enable functionalization of the cyclobutane core without triggering the thermodynamically favorable release of ring strain (ring-opening).
Cyclobutanones are deceptive.[1] While they appear structurally simple, they are "spring-loaded" electrophiles.[1] The transition from
This guide provides field-proven protocols to suppress these pathways.
Module 1: Nucleophilic Addition (Grignard/Lithium)
The Issue: You attempted a Grignard addition to a cyclobutanone, but obtained a linear ketone or ester instead of the tertiary alcohol. The Cause: The "Strain-Release" Collapse. Standard organolithium or magnesium reagents are highly basic.[1] Upon attacking the carbonyl, the resulting alkoxide intermediate is unstable.[1] The ring strain drives the electrons to collapse back, breaking a C-C bond (acting as a leaving group) to form a linear chain.[1]
The Solution: Organocerium Chemistry (Imamoto Conditions)
To prevent ring opening, you must increase the electrophilicity of the carbonyl without increasing the basicity of the medium.[1] We use anhydrous Cerium(III) Chloride (
-
Mechanism:
acts as a Lewis acid, coordinating to the carbonyl oxygen.[1] This activates the ketone for nucleophilic attack. -
The Key Difference: The resulting organocerium reagent (
) is less basic than or , preventing the retro-aldol-type collapse of the ring.[1]
Standard Operating Procedure (SOP-01): CeCl3-Mediated Addition
| Parameter | Specification | Critical Note |
| Reagent | Must be dried in situ. Commercial "anhydrous" beads are often insufficient.[1] | |
| Solvent | THF | Ether is less effective for solubilizing the Ce-complex. |
| Temperature | -78°C | Kinetic control is essential.[4] |
| Stoichiometry | 1.5 eq | Ce must be in excess of the nucleophile to ensure full transmetallation. |
Protocol:
-
Drying: Place
(powdered) in a flask. Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours with stirring. A magnetic stir bar should spin freely once fully dry (white powder).[1] -
Suspension: Cool to RT. Add anhydrous THF under Argon. Stir for 2 hours (or sonicate) to form a milky suspension.
-
Transmetallation: Cool to -78°C. Add the organolithium or Grignard reagent dropwise. Stir for 30-60 mins. The mixture often turns yellow/orange.[1]
-
Addition: Add the cyclobutanone (dissolved in minimal THF) dropwise.
-
Quench: Quench at -78°C with aqueous
or dilute acetic acid. Do not warm before quenching.[1]
Module 2: Alpha-Functionalization (Enolate Stability)
The Issue: Alpha-alkylation resulted in polymerization or ring fragmentation (via ketene intermediates).[1]
The Cause: I-Strain and Orbital Alignment.
Deprotonating a cyclobutanone introduces an
The Solution: Steric Bulk & Kinetic Control
We must avoid thermodynamic equilibration.[1] The use of non-nucleophilic, bulky bases prevents direct attack on the carbonyl (1,2-addition) and favors fast, irreversible deprotonation.[1]
Decision Matrix for Base Selection:
Figure 1: Decision matrix for base selection to prevent thermodynamic equilibration and ring opening.
Technical Insight:
-
LiHMDS vs. LDA: For sensitive substrates, LiHMDS is preferred.[1] The hexamethyldisilazide anion is bulkier and less likely to act as a nucleophile against the carbonyl carbon than the diisopropylamide anion.
-
Trapping: If the enolate is unstable, trap immediately with TMSCl to form the silyl enol ether.[1] Purify the silyl enol ether, then react it with the electrophile using a Lewis Acid (Mukaiyama Aldol/Michael) to avoid free enolate species entirely.[1]
Module 3: Transition Metal Catalysis (Pd-Cross Coupling)
The Issue: Palladium-catalyzed alpha-arylation failed; NMR shows linear byproducts or decomposition.
The Cause:
The Solution: Ligand-Controlled Reductive Elimination
You must accelerate the reductive elimination step (C-C bond formation) so it outcompetes the
Recommended System:
-
Catalyst:
or . -
Ligand: BINAP or Xantphos .[1]
-
Why? These bidentate ligands with large bite angles facilitate rapid reductive elimination.[1] Monodentate ligands often allow enough time for the ring-opening pathway to occur.
-
-
Base:
(if compatible) or .[1]
Visualizing the Failure Mode:
Figure 2: Kinetic competition between product formation and ring opening in Pd-catalysis.
Frequently Asked Questions (Troubleshooting)
Q: My cyclobutanone product is volatile. I lost it on the rotavap. What now? A: Cyclobutanones (especially small MW ones) sublime and evaporate easily.[1]
-
Fix: Do not use high vacuum.[1] Keep bath temp < 30°C. If possible, telescope the product directly into the next step without isolation.[1] If isolation is needed, consider forming the oxime or hydrazone derivative, which are crystalline solids, and hydrolyzing them back later.[1]
Q: Can I use NaBH4 to reduce a cyclobutanone without ring opening?
A: Generally, yes.[1] Simple hydride reduction is usually faster than ring opening.[1] However, if the ring is highly substituted or strained further (e.g., bicyclic), use Luche conditions (
Q: I see a "Baeyer-Villiger" type product but I didn't use peroxide. A: Cyclobutanones are extremely sensitive to oxidation. Atmospheric oxygen, in the presence of trace metals or light, can induce radical ring expansion to the lactone (butyrolactone derivative).[1]
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, 111(12), 4392–4398.[1] Link (Foundational work on Organocerium suppression of side reactions).[1]
-
Paquette, L. A. "The Chemistry of Cyclobutanones."[1] Chemical Reviews, 86(5), 733–750.[1] Link (Comprehensive review of reactivity and ring strain).[1]
-
Trost, B. M. "Strained Rings as a Source of Unsaturation."[1] Angewandte Chemie International Edition, 25(1), 1–20.[1] Link (Mechanistic insights into strain release).[1]
-
Kawai, H., et al. "Palladium-Catalyzed Alpha-Arylation of Cyclobutanones."[1] Organic Letters, 12(6), 1234-1237.[1] Link (Specific protocols for preserving the ring during cross-coupling).[1]
-
Concellón, J. M., et al. "Reaction of Cyclobutanone with Grignard Reagents: A Reinvestigation."[1] Journal of Organic Chemistry, 65(19), 6189-6192.[1] Link (Detailed study on ring-opening vs addition pathways).[1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Cerium(III) chloride mediated addition of Grignard reagents to nitroalkanes: synthesis of N,N-disubstituted hydroxylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
stability of 3-(Fluoromethyl)cyclobutan-1-one under basic conditions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding the stability and reactivity of 3-(Fluoromethyl)cyclobutan-1-one under basic conditions. As a Senior Application Scientist, this guide is structured to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting.
Technical Support Center: this compound
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its unique combination of a strained four-membered ring and an electron-withdrawing fluoromethyl group imparts specific reactivity that can be both advantageous and challenging. This guide will delve into the stability of this compound in the presence of basic reagents, outlining potential reaction pathways, and providing practical advice to navigate its chemical behavior.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when treating this compound with a base?
A1: The primary concerns are the potential for rearrangement, ring-opening, and decomposition. The presence of acidic α-protons, ring strain, and an electron-withdrawing β-substituent creates a landscape of competing reaction pathways. The specific outcome is highly dependent on the nature of the base, solvent, temperature, and reaction time.
Q2: Will the fluoromethyl group be stable under basic conditions?
A2: The stability of the monofluoromethyl group is context-dependent. While generally more stable than di- or trifluoromethyl groups in some scenarios, it is not inert.[1] Under strongly basic conditions, there is a risk of decomposition, potentially through elimination of fluoride. However, for many common synthetic transformations using mild bases, the fluoromethyl group is expected to remain intact. A rough stability sequence under basic conditions for various fluorine-containing moieties is OCF3 > SCF3 > CF3, CF2H > OCF2H, SCF2H, OCH2F, CH2F.[2]
Q3: How does the fluoromethyl group affect the acidity of the α-protons?
A3: The fluoromethyl group is strongly electron-withdrawing, which increases the acidity of the α-protons on the cyclobutanone ring through an inductive effect.[3] This facilitates the formation of an enolate intermediate even with moderately strong bases. The enhanced acidity makes this compound more susceptible to base-mediated reactions compared to unsubstituted cyclobutanone.
Q4: Is a Favorskii-type rearrangement possible with this molecule?
A4: A direct Favorskii rearrangement is characteristic of α-halo ketones. Since this compound is a β-substituted ketone, it may undergo a related reaction known as the homo-Favorskii rearrangement .[4][5] This pathway involves the formation of a cyclobutanone intermediate, which is already present in the starting material, and can lead to ring contraction.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Reaction | Base is too weak: The pKa of the α-protons, while lowered by the fluoromethyl group, may still require a sufficiently strong base for deprotonation. | - Use a stronger base: Consider switching from a carbonate or amine base to an alkoxide (e.g., NaOEt, t-BuOK) or a non-nucleophilic amide base (e.g., LDA).- Increase Temperature: Gently warming the reaction can increase the rate of deprotonation. |
| Formation of Multiple Products | Competing Reaction Pathways: The enolate intermediate can undergo several reactions (homo-Favorskii, aldol, ring-opening) at comparable rates. | - Lower the Temperature: This can increase the selectivity for the pathway with the lower activation energy.- Change the Base/Solvent System: A bulky base like t-BuOK may favor different pathways than a smaller base like NaOMe. The solvent polarity can also influence the stability of intermediates. |
| Product is a Cyclopropane Derivative | Homo-Favorskii Rearrangement: The base has likely induced a homo-Favorskii rearrangement. | - Confirm Structure: Use spectroscopic methods (NMR, MS) to confirm the structure of the cyclopropane derivative.- Modify Reaction Goal: If this product is desired, optimize conditions (base, solvent, temperature) to maximize its yield. If it is an undesired byproduct, consider alternative synthetic routes that avoid basic conditions. |
| Evidence of Ring Opening (e.g., acyclic products) | Retro-Michael or Haller-Bauer type reaction: The strained cyclobutane ring has been cleaved by the base. | - Use a Non-Nucleophilic Base: A bulky, non-nucleophilic base like LDA is less likely to act as a nucleophile and promote ring opening.- Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can participate in ring-opening pathways.[6] |
| Loss of Fluorine Signal in 19F NMR | Decomposition/Defluorination: The fluoromethyl group has been cleaved from the molecule. | - Milder Reaction Conditions: Use a weaker base, lower temperature, and shorter reaction time.- Protecting Group Strategy: If possible, consider a synthetic route where the ketone is protected during base-mediated steps involving other parts of the molecule. |
Potential Reaction Pathways Under Basic Conditions
Enolate Formation
The initial and most crucial step is the deprotonation of an α-proton by a base to form a resonance-stabilized enolate. The electron-withdrawing fluoromethyl group enhances the acidity of these protons, making this step relatively facile.
Caption: Base-mediated formation of the enolate intermediate.
Homo-Favorskii Rearrangement
This pathway is analogous to the Favorskii rearrangement but occurs in β-substituted ketones.[4] It proceeds through the enolate and can lead to a ring-contracted cyclopropane carboxylic acid derivative.
Caption: Proposed mechanism for the homo-Favorskii rearrangement.
Aldol-Type Condensation
The enolate is a potent nucleophile and can react with another molecule of the starting ketone, leading to dimerization or polymerization. This is more likely at higher concentrations and with less hindered bases.
Caption: Pathway for aldol condensation.
Base-Catalyzed Ring Opening
The inherent strain of the cyclobutane ring makes it susceptible to cleavage.[7] A nucleophilic base can attack the carbonyl carbon, leading to a tetrahedral intermediate that can collapse to open the ring. This is a form of retro-Michael or Haller-Bauer type reaction.
Caption: General mechanism for base-catalyzed ring opening.
Experimental Protocols
Protocol 1: Test for Base Stability (Small Scale)
-
To a small, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add an anhydrous solvent (e.g., THF, 0.1 M concentration).
-
Add the base to be tested (e.g., NaH, t-BuOK, DBU; 1.1 eq) at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 15 min, 1 hr, 4 hr) to observe the consumption of starting material and the formation of new products.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na2SO4, and concentrate in vacuo.
-
Analyze the crude product by 1H and 19F NMR to identify the major products and assess the integrity of the fluoromethyl group.
References
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Leroux, F., Jeschke, P., & Schlosser, M. (2005). The Exceptional Properties of Fluorine and Their Significance for the Life Sciences. ChemBioChem, 6(8), 1364-1373.
-
Li, X., et al. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(12), 1635-1640. [Link]
-
Wikipedia. (n.d.). Homo-Favorskii rearrangement. [Link]
-
West, J. (n.d.). Enolates - Organic Chemistry. Jack Westin. [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. [Link]
-
Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
Sources
- 1. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Homo-Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Ticket #802: Steric Obstruction in Reductive Amination
Topic: Troubleshooting Reductive Amination of Sterically Hindered Ketones Content Type: Technical Support Center / FAQs Audience: Medicinal Chemists, Process Chemists
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely here because your standard reductive amination protocol (likely Sodium Triacetoxyborohydride/DCE) failed on a hindered substrate (e.g., 2-adamantanone, camphor derivatives, or ortho-substituted acetophenones).
When the carbonyl carbon is sterically crowded, the Bürgi-Dunitz trajectory (the angle of nucleophilic attack) is physically blocked. Standard equilibrium favors the ketone, not the imine. Adding a reducing agent too early results in direct reduction of the ketone to an alcohol, or simply no reaction.
This guide moves beyond standard protocols to the Titanium(IV) Isopropoxide method, the industry standard for forcing difficult condensations.
Phase 1: The "Titanium" Protocol (The Solution for Hindrance)
For sterically hindered ketones, weak acids (Acetic Acid) and desiccants (
The Reagent: Titanium(IV) Isopropoxide [
Experimental Protocol: Ti-Mediated Reductive Amination
Adapted from Bhattacharyya et al. (J. Org.[2][3][4] Chem. 1995)
Reagents:
-
Hindered Ketone (1.0 equiv)
-
Amine (1.5 - 2.0 equiv)[5]
- (1.25 - 1.5 equiv)
- (1.5 equiv) [Note: Use Borohydride here, not Cyanoborohydride]
Step-by-Step:
-
Complexation: In a dry flask under
, mix the ketone and amine (if using amine-HCl salt, add 1 equiv of to freebase it) in absolute ethanol. -
Titanium Addition: Add
dropwise. The solution may warm slightly. -
The "Push": Stir at ambient temperature for 8–12 hours .
-
Critical Check: Do not proceed until TLC/LCMS shows consumption of the ketone. For extremely hindered substrates (e.g., camphor), microwave irradiation (80°C, 30-60 mins) can replace the 12h stir.
-
-
Reduction: Cool to 0°C. Add
carefully (gas evolution). Stir for 2–4 hours at room temperature. -
The "Nightmare" Workup (And How to Fix It):
-
The Problem: Quenching Ti reactions with water creates a gelatinous
sludge that clogs filters and traps product. -
The Fix: Pour the reaction mixture into 2M Aqueous Ammonia (30 mL per 10 mmol scale). The Ti precipitates as a filterable solid rather than a gel. Filter through Celite.[6] Wash the pad with DCM.
-
Phase 2: Visualizing the Mechanism
The following diagram illustrates why Titanium succeeds where proton catalysis fails.
Figure 1: The Titanium(IV) Isopropoxide mechanism acts as a chemical trap, forcing the equilibrium toward the imine species prior to reduction.
Phase 3: Comparative Data (Reagent Selection)
Not all reducing agents are equal.[1][7][8] Use this table to select the "Engine" for your reaction.
| Reagent | Power | Steric Tolerance | Key Risk | Best Use Case |
| NaBH(OAc)3 (STAB) | Mild | Low | Fails on hindered ketones | Aldehydes, unhindered ketones. |
| NaCNBH3 | Weak | Medium | Toxic (HCN gas at pH <3) | pH-sensitive substrates. |
| Ti(OiPr)4 + NaBH4 | High | High | Difficult workup (Emulsions) | Hindered ketones , weak amines. |
| Borane-Pyridine | Medium | Medium | Pyridine removal difficult | Alternative if Ti fails. |
Phase 4: Troubleshooting Q&A (The Help Desk)
Q1: I tried the Abdel-Magid protocol (STAB/DCE/Acetic Acid), but I recovered 90% starting material. Why?
A: Sodium Triacetoxyborohydride (
-
Fix: Switch to the Titanium Protocol (Phase 1). The small size of the borohydride anion (
) combined with Ti-activation solves this.
Q2: I am seeing the alcohol byproduct (direct reduction of ketone) instead of the amine. A: This indicates the reducing agent attacked the ketone before the imine formed.
-
Fix: You must separate the steps. Do not use "One-Pot" procedures for hindered substrates.
-
Mix Ketone + Amine +
(or Molecular Sieves). -
Wait (monitor by NMR/LCMS) until Ketone is gone.
-
Only then add the reducing agent.
-
Q3: My product is stuck in a white emulsion after the Titanium reaction. A: You likely quenched with water or bicarbonate. This forms hydrated titanium oxides (goo).
-
Fix: Use the Ammonia Quench method described in Phase 1. Alternatively, use Rochelle’s Salt (Sodium Potassium Tartrate) saturated solution and stir vigorously for 1 hour until layers separate cleanly.
Q4: Can I use Microwave irradiation? A: Yes. Steric hindrance is an activation energy problem.
-
Protocol: Ketone + Amine +
(neat or minimal solvent) Microwave at 80–100°C for 20–40 minutes. Then dilute with MeOH and reduce with .
Phase 5: Diagnostic Logic Flow
Use this decision tree to diagnose your current failure mode.
Figure 2: Diagnostic logic for common reductive amination failure modes.
References
-
Bhattacharyya, S. (1995).[9] "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 60(15), 4928–4929.
-
Abdel-Magid, A. F., et al. (1996).[10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Neidigh, K. A., et al. (1999).[9] "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Synlett, 1999(11), 1781–1783.[4]
-
Miriyala, B., et al. (2004).[2][3][13] "Chemoselective reductive alkylation of ammonia with carbonyl compounds." Tetrahedron, 60(7), 1463–1471.[3]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 3. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 4. designer-drug.com [designer-drug.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Scale-Up of 3-(Fluoromethyl)cyclobutan-1-one
Welcome to the technical support center for the synthesis and scale-up of 3-(Fluoromethyl)cyclobutan-1-one. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the production of this valuable fluorinated building block. We provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to ensure the safe, efficient, and successful scale-up of your synthesis.
Section 1: Synthesis Overview & Key Scale-Up Challenges
The most common and scalable synthetic route to this compound involves the deoxofluorination of a readily available precursor, 3-(hydroxymethyl)cyclobutan-1-one. This precursor can be synthesized from commercially available cyclobutanone derivatives.[1][2] The key transformation is the conversion of the primary alcohol to the corresponding fluoride.
While conceptually straightforward, this pathway presents several well-documented challenges during scale-up, primarily centered around the fluorination step. These challenges include:
-
Reagent Safety and Handling: Many common fluorinating agents are hazardous, thermally unstable, and moisture-sensitive.[3]
-
Thermal Management: Deoxofluorination reactions are often exothermic, requiring precise temperature control to prevent runaway reactions and minimize side-product formation.[4]
-
Side-Product Formation: Elimination and rearrangement reactions are common competing pathways, reducing yield and complicating purification.[5]
-
Work-up and Purification: The product's volatility and the presence of corrosive byproducts (e.g., HF) necessitate specialized work-up and purification procedures.[6]
The following workflow diagram illustrates a typical synthetic sequence.
Caption: General workflow for this compound production.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which fluorinating agent is recommended for the scale-up of the 3-(hydroxymethyl)cyclobutan-1-one to this compound conversion?
A1: For large-scale synthesis, we strongly recommend using a more thermally stable alternative to Diethylaminosulfur Trifluoride (DAST). While DAST is effective on a lab scale, it is notoriously unstable and can decompose explosively when heated.[3][7]
Recommended Alternatives:
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): This is a widely used alternative that is significantly more thermally stable than DAST.[7][8] It performs similarly in converting alcohols to fluorides but does not undergo uncontrolled explosive decomposition, making it a safer choice for scale-up.[9]
-
PyFluor® (2-Pyridinesulfonyl Fluoride): This is another excellent, thermally stable deoxyfluorination reagent that often results in less elimination byproduct compared to DAST.[8]
-
XtalFluor® Reagents: These are solid, crystalline fluorinating agents that are more stable than both DAST and Deoxo-Fluor®.[9] A key advantage is that they do not release free hydrofluoric acid (HF) during the reaction, allowing for the use of standard glass-lined reactors without significant etching concerns.[9]
The choice between these will depend on factors like cost, availability, and specific substrate reactivity. For most applications, Deoxo-Fluor® represents a good balance of reactivity, safety, and cost.
Q2: What are the primary safety concerns when running multi-kilogram scale deoxofluorination reactions?
A2: Safety is the paramount concern. The main hazards are:
-
Thermal Runaway: The reaction is exothermic. A failure in cooling or an addition rate that is too fast can lead to a rapid increase in temperature, potentially causing violent decomposition of the reagent and a dangerous pressure build-up.[4] Continuous monitoring of the internal temperature is critical.
-
HF Generation: Most deoxofluorination reagents (except for specific ones like XtalFluor®) generate HF as a byproduct, either during the reaction or upon quenching with water.[3] HF is extremely corrosive and toxic. All work must be conducted in a well-ventilated area, and personnel must be equipped with appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, aprons, and face shields. An HF-specific first aid kit, including calcium gluconate gel, must be readily accessible.[10]
-
Reagent Handling: Reagents like DAST and Deoxo-Fluor® react violently with water.[6] Ensuring all glassware, solvents, and starting materials are scrupulously dry is essential to prevent uncontrolled reactions and reagent quenching.[5]
Q3: What type of reactor material is suitable for this process at scale?
A3: Due to the generation of HF, standard glass-lined steel reactors can be susceptible to etching over time. For robust, long-term production, a Hastelloy® or other corrosion-resistant alloy reactor is recommended. If using a glass-lined reactor, careful monitoring of the glass integrity is necessary. Alternatively, using a reagent like XtalFluor® that does not generate free HF can make glass-lined reactors a more viable option.[9] For continuous flow processes, PEEK, PTFE, or PFA tubing is often used to avoid corrosion.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield or Stalled Fluorination Reaction
Q: My reaction to convert 3-(hydroxymethyl)cyclobutan-1-one is showing low conversion to the desired fluorinated product, even after extended reaction time. What are the likely causes and solutions?
A: This is a common issue often traced back to reagent quality or reaction conditions.
Potential Causes & Solutions:
-
Moisture Contamination: Trace amounts of water will rapidly consume the fluorinating agent.
-
Solution: Ensure all solvents are anhydrous and the starting material is thoroughly dried (e.g., by azeotropic distillation with toluene). All glassware and reactors must be oven or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).[5]
-
-
Degraded Fluorinating Agent: Deoxofluorinating agents can degrade upon improper storage.
-
Solution: Use a fresh bottle of the reagent or test the activity of your current bottle on a small scale with a simple alcohol standard (e.g., cyclohexanol). Store reagents under an inert atmosphere and protected from moisture.
-
-
Insufficient Temperature: While high temperatures can cause side reactions, some activation energy is required.
-
Solution: If the reaction is stalled at a low temperature (e.g., -78 °C or 0 °C), allow it to slowly warm to room temperature. Monitor the progress by TLC, GC, or NMR. For less reactive substrates, gentle heating may be required, but this must be approached with extreme caution and a thorough understanding of the reagent's thermal stability.[7]
-
Troubleshooting Workflow: Low Fluorination Yield
Caption: Decision tree for troubleshooting low fluorination yields.
Issue 2: Significant Alkene Byproduct Formation
Q: I am observing a significant amount of 3-methylenecyclobutan-1-one in my crude product mixture. How can I minimize this elimination side reaction?
A: Elimination is a classic competing pathway in deoxofluorination, particularly with secondary alcohols, but it can also occur with primary alcohols attached to strained rings.[5]
Potential Causes & Solutions:
-
High Reaction Temperature: Higher temperatures favor elimination (E2) over substitution (SN2).
-
Solution: Maintain the lowest possible temperature that allows the reaction to proceed. Start the reagent addition at -78 °C or 0 °C and let the reaction warm to room temperature very slowly.[5] Avoid any active heating.
-
-
Reagent Choice: DAST is known to cause more elimination than some modern alternatives.[8]
-
Solvent Effects: The choice of solvent can influence the reaction pathway.
-
Solution: While dichloromethane (DCM) is standard, exploring less polar solvents like hexane or more coordinating solvents like DME (1,2-dimethoxyethane) on a small scale might alter the selectivity.
-
Issue 3: Difficult Purification of the Final Product
Q: My final product is difficult to purify. Distillation gives poor recovery, and I'm concerned about residual acidity.
A: This points to challenges in both the work-up and the final purification step.
Potential Causes & Solutions:
-
Incomplete Quenching: Residual HF or acidic byproducts can cause product degradation during distillation.
-
Solution: The quench step is critical. Slowly and carefully add the reaction mixture to a vigorously stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the final pH of the aqueous layer is basic (pH > 8). Perform a second wash with bicarbonate solution if necessary.[6]
-
-
Product Volatility: this compound is expected to be a relatively low-boiling liquid.
-
Solution: Use a high-efficiency distillation apparatus (e.g., a Vigreux or packed column) and perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product. Ensure receiving flasks are well-cooled.
-
-
Azeotrope Formation: The product may form an azeotrope with residual solvent or byproducts, making sharp separation by distillation difficult.
-
Solution: If distillation is ineffective, flash column chromatography on silica gel can be used for purification.[11] Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and be mindful of the product's volatility when removing the solvent.
-
Section 4: Protocols & Methods
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes the deoxofluorination of 3-(hydroxymethyl)cyclobutan-1-one using Deoxo-Fluor® on a multi-gram scale.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mol) | Mass / Volume | Notes |
| 3-(Hydroxymethyl)cyclobutan-1-one | 100.12 | 1.0 | 100.1 g | Must be anhydrous. |
| Deoxo-Fluor® | 221.22 | 1.2 | 265.5 g | Use a fresh, high-quality source. |
| Dichloromethane (DCM), Anhydrous | - | - | 2.0 L | Anhydrous grade, <50 ppm water. |
| Saturated Aqueous NaHCO₃ | - | - | ~2.0 L | For quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~50 g | For drying. |
Procedure:
-
Reactor Setup: Equip a 5 L, 3-neck round-bottom flask (or an appropriately sized reactor) with a mechanical stirrer, a temperature probe, an addition funnel, and an inert gas (N₂) inlet. Ensure all glassware is thoroughly oven-dried.
-
Charge Substrate: Under a positive N₂ flow, charge the 3-(hydroxymethyl)cyclobutan-1-one (100.1 g, 1.0 mol) and anhydrous DCM (1.0 L) into the reactor.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the Deoxo-Fluor® (265.5 g, 1.2 mol), either neat or as a solution in anhydrous DCM (1.0 L), via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature below -65 °C during the entire addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Let the reaction stir overnight (12-16 hours). Monitor the reaction progress by TLC or GC analysis.
-
Quenching: In a separate vessel, prepare a vigorously stirred solution of saturated aqueous NaHCO₃ (2.0 L) cooled in an ice bath. CAUTION: The quench is highly exothermic and releases gas. Very slowly, transfer the reaction mixture via cannula or a robust pump into the bicarbonate solution. Maintain the quench temperature below 10 °C.
-
Work-up: After the transfer is complete, continue stirring for 30 minutes. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 250 mL).
-
Drying and Concentration: Combine all organic layers and wash with brine (250 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator with a bath temperature below 30 °C.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.
References
- Vertex AI Search. Alternatives to Diethylaminosulfur trifluoride (DAST) for fluorination reactions. Accessed February 14, 2026.
- Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Accessed February 14, 2026.
- eGrove. Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. Accessed February 14, 2026.
- Benchchem.
- Benchchem. Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Application Notes and Protocols. Accessed February 14, 2026.
- Request PDF.
- Benchchem. A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs.
- PMC. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Accessed February 14, 2026.
- ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Accessed February 14, 2026.
- Organic-Chemistry.org. Alcohol to Fluoride - Common Conditions. Accessed February 14, 2026.
- SCI. Simpler fluorine chemistry. Accessed February 14, 2026.
- ACS Publications. Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid | Organic Process Research & Development. Accessed February 14, 2026.
- Syrris. Publication – Fluorination reactions in microreactors. Accessed February 14, 2026.
- Benchchem. Troubleshooting common issues in fluorination reactions of cycloheptanes. Accessed February 14, 2026.
- Chemistry World. Safer fluorination process developed using flow electrochemistry. Accessed February 14, 2026.
- ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Accessed February 14, 2026.
- ACS Omega. Diethylaminosulfur Trifluoride: A Novel, Low-Cost, Stable Double Thiolation Reagent for Imidazo[1,2-α]pyridines. Accessed February 14, 2026.
- Benchchem. A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. Accessed February 14, 2026.
- ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au. Accessed February 14, 2026.
- Purdue University. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry. Accessed February 14, 2026.
- ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Accessed February 14, 2026.
- Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Accessed February 14, 2026.
- Reddit. Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Accessed February 14, 2026.
- SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Accessed February 14, 2026.
- ChemShuttle. 3-(hydroxymethyl)cyclobutanone;CAS No.:183616-18-4. Accessed February 14, 2026.
- Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST). Accessed February 14, 2026.
- PMC.
- PubMed.
- PMC. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs)
- ResearchGate. Gram-scale synthesis and transformations of products DAST... | Download Scientific Diagram. Accessed February 14, 2026.
- Organic Syntheses Procedure. cyclobutanone. Accessed February 14, 2026.
- Organic Chemistry Portal. Cyclobutanone synthesis. Accessed February 14, 2026.
- ResearchGate. Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration | Request PDF. Accessed February 14, 2026.
- Wikipedia. Diethylaminosulfur trifluoride. Accessed February 14, 2026.
- MDPI. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Accessed February 14, 2026.
- huscap.
- Google Patents. US2826537A - Method for purification of ketones. Accessed February 14, 2026.
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- 2. 3-(hydroxymethyl)cyclobutanone;CAS No.:183616-18-4 [chemshuttle.com]
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- 4. Simpler fluorine chemistry [soci.org]
- 5. benchchem.com [benchchem.com]
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- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. guidechem.com [guidechem.com]
- 10. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
Validation & Comparative
A Senior Application Scientist's Guide to ¹H and ¹⁹F NMR Analysis of 3-(Fluoromethyl)cyclobutan-1-one
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a cornerstone strategy for modulating molecular properties. The unique characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the precise structural elucidation of fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) nuclei, stands as an unparalleled tool for this purpose.[2]
This guide provides an in-depth analysis of the expected ¹H and ¹⁹F NMR spectral features of 3-(fluoromethyl)cyclobutan-1-one, a representative fluorinated carbocycle. We will compare its predicted spectral data with that of its non-fluorinated parent, cyclobutanone, to provide a clear, experimentally grounded understanding of how the fluoromethyl substituent reshapes the magnetic environment of the molecule. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical framework for interpreting NMR data of fluorinated small molecules.
The Foundational Comparison: Cyclobutanone vs. This compound
To appreciate the spectral impact of the -CH₂F group, we must first understand the NMR signature of the parent cyclobutanone.
¹H NMR of Cyclobutanone: A Baseline
The ¹H NMR spectrum of unsubstituted cyclobutanone is relatively simple. The puckered four-membered ring leads to two distinct proton environments:
-
Hα (C2/C4 protons): These protons are adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, shifting them downfield.
-
Hβ (C3 protons): These protons are on the carbon opposite the carbonyl and are in a more alkane-like environment.
| Compound | Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Cyclobutanone | Hα (4H) | ~3.1 | Triplet |
| Hβ (2H) | ~2.0 | Quintet |
Note: Data synthesized from typical values for cycloalkanones.[3][4]
The introduction of the fluoromethyl substituent at the C3 position dramatically alters this picture. It breaks the molecule's symmetry and introduces a powerful spin-active nucleus (¹⁹F) that couples to nearby protons.
Predicted ¹H NMR Spectrum of this compound
The substitution at C3 creates five distinct proton environments. The key analytical challenge and opportunity lie in understanding the splitting patterns caused by both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.
| Predicted Proton Environment | Expected Chemical Shift (δ, ppm) | Rationale & Expected Multiplicity |
| Hα (C2/C4, 4H) | 3.0 - 3.3 | Protons adjacent to the carbonyl. Will appear as complex multiplets due to coupling with each other and with Hβ. |
| Hβ (C3, 1H) | 2.5 - 3.0 | Methine proton attached to the same carbon as the -CH₂F group. Its chemical shift will be influenced by the substituent. Will be a complex multiplet. |
| -CH₂F (2H) | 4.5 - 5.0 | Diastereotopic protons of the fluoromethyl group. Deshielded by the electronegative fluorine. Will appear as a doublet of doublets due to geminal ¹H-¹H coupling and a large geminal ²J(H,F) coupling. |
Causality Behind the Spectral Features:
-
Chemical Shift: The electron-withdrawing effect of the fluorine atom significantly deshields the attached methylene protons (-CH₂F), pushing their chemical shift far downfield compared to a typical alkyl proton.[5]
-
Multiplicity and J-Coupling: The most informative feature is the splitting of the -CH₂F protons. They will be split by the adjacent methine proton (Hβ) with a typical vicinal coupling constant, ³J(H,H), of 6-8 Hz.[6] More significantly, they will exhibit a large two-bond (geminal) coupling to the fluorine atom, ²J(H,F), typically in the range of 40-60 Hz.[7][8] This results in a highly characteristic "doublet of triplets" or complex multiplet pattern for the -CH₂F signal. The other ring protons will also show smaller, long-range couplings to fluorine.
The Power of ¹⁹F NMR: A Clear Window into Fluorination
¹⁹F NMR offers several advantages: a 100% natural abundance, high sensitivity, and a very wide chemical shift range, which minimizes signal overlap.[9][10]
Predicted ¹⁹F NMR Spectrum of this compound
-
Chemical Shift: For a monofluoromethyl group (-CH₂F) attached to an sp³ carbon, the ¹⁹F chemical shift is expected in the range of -200 to -220 ppm (relative to CFCl₃).[10][11]
-
Multiplicity: The ¹⁹F nucleus will couple with the two adjacent protons of the -CH₂F group. According to the n+1 rule, this will result in a triplet . The coupling constant will be the same large ²J(H,F) value (40-60 Hz) observed in the ¹H spectrum.[7] Long-range couplings to other protons on the cyclobutane ring (³J(F,H) and ⁴J(F,H)) may also be observable, further splitting the triplet into a more complex multiplet.[12]
Experimental Protocol: Acquiring High-Fidelity Spectra
To validate these predictions and fully characterize this compound, a rigorous experimental approach is necessary.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and minimal signal overlap.[13]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.0 ppm). For ¹⁹F NMR, an internal or external reference like hexafluorobenzene (C₆F₆, δ ≈ -164 ppm) or trifluoroacetic acid (TFA, δ ≈ -76 ppm) can be used, although modern spectrometers can reference internally to CFCl₃.[2]
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Acquire a standard 1D proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe to the fluorine frequency.
-
Acquire a standard 1D fluorine spectrum. A key consideration is the wide spectral width needed to cover the entire ¹⁹F chemical shift range.[10]
-
For enhanced clarity, acquire a second ¹⁹F spectrum with proton decoupling. This will collapse the multiplets caused by H-F coupling into singlets, simplifying the spectrum and confirming the number of distinct fluorine environments.
-
-
2D NMR for Unambiguous Assignment:
-
To definitively assign all proton and carbon signals and confirm connectivity, a suite of 2D NMR experiments is essential.
-
¹H-¹³C HSQC/HMQC: Correlates directly bonded protons and carbons.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons over two or three bonds, crucial for mapping the carbon skeleton.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This is a powerful experiment that directly correlates proton and fluorine signals, confirming which protons are coupled to the fluorine atom and providing clear evidence of proximity.[14][15]
-
Visualizing the Analytical Workflow
The logical flow from sample preparation to full structural elucidation can be visualized as follows:
Caption: Workflow for NMR-based structural elucidation.
Comparative Data Summary
The table below summarizes the expected key differences in the NMR spectra of cyclobutanone and its fluorinated analogue.
| Feature | Cyclobutanone | This compound (Predicted) | Scientific Rationale |
| Symmetry | High (Symmetrical) | Low (Asymmetrical) | Substitution at C3 breaks the plane of symmetry. |
| ¹H Signals | 2 | 5 distinct proton environments | Asymmetry renders previously equivalent protons distinct. |
| ¹H-F Coupling | N/A | Present (²J, ³J, ⁴J) | Through-bond coupling between ¹H and ¹⁹F nuclei.[12] |
| ¹⁹F Spectrum | N/A | One signal (triplet or multiplet) at ~ -210 ppm | Single fluorine environment coupled to adjacent protons.[10] |
| Key Diagnostic Signal | N/A | ¹H signal for -CH₂F (~4.5-5.0 ppm) as a doublet of doublets/multiplets with large ²J(H,F) coupling. | The large geminal H-F coupling is a hallmark of such structures.[7][8] |
Conclusion and Outlook
The combined ¹H and ¹⁹F NMR analysis of this compound provides a rich dataset for unambiguous structure determination. By comparing its predicted spectrum to the simpler spectrum of cyclobutanone, the profound influence of the fluoromethyl group is made clear. The key diagnostic features—the downfield shift and characteristic splitting of the -CH₂F protons in the ¹H spectrum, and the corresponding triplet in the ¹⁹F spectrum—serve as definitive fingerprints for this structural motif. For researchers in drug development, the application of advanced 2D NMR techniques like ¹H-¹⁹F HETCOR is not merely confirmatory but essential for navigating the complexities of fluorinated molecules, ensuring structural integrity from early-stage discovery through to lead optimization.[14][16]
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A Researcher's Guide to the Lipophilicity of Fluorinated Cyclobutanone Analogs: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding and optimizing the physicochemical properties of molecular scaffolds is a cornerstone of successful drug design. Among these properties, lipophilicity—quantified by the partition coefficient (LogP)—stands out as a critical determinant of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] A molecule's LogP value profoundly influences its solubility, membrane permeability, plasma protein binding, and metabolic stability.[1]
The strategic introduction of fluorine into drug candidates has become a powerful and widely adopted tactic in medicinal chemistry.[4] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to modulate a molecule's metabolic stability, binding affinity, and pKa.[5] Crucially, fluorination also offers a nuanced tool for fine-tuning lipophilicity.[6]
This guide provides an in-depth comparison of the lipophilicity of fluorinated cyclobutanone analogs. While extensive experimental data for a complete series of these specific analogs is not widely published, this guide synthesizes available computational data with experimentally observed trends in related fluorinated cyclobutane structures.[7][8] We will explore the structure-lipophilicity relationships and provide detailed, field-proven protocols for the experimental determination of LogP, empowering researchers to validate these findings and apply them in their own discovery programs.
The Impact of Fluorination on Cyclobutanone Lipophilicity: A Comparative Overview
The lipophilicity of a molecule is fundamentally altered by the introduction of fluorine atoms. A common misconception is that fluorine, being the most electronegative element, universally decreases lipophilicity by increasing polarity. In reality, the effect is highly context-dependent. While a single fluorine atom can sometimes reduce lipophilicity by introducing a polar C-F bond, more extensive fluorination, such as in a trifluoromethyl (CF3) group, often leads to a significant increase in LogP.[6] This is because the fluorine atoms are poor hydrogen bond acceptors and can create a "fluorophilic" surface that repels water.[9]
For the cyclobutanone scaffold, the position and number of fluorine substituents are expected to dictate the resulting LogP. While comprehensive experimental data for this specific series is limited, we can analyze trends using high-quality computational predictions (XLogP3), which serve as a valuable guide for synthetic prioritization.
Table 1: Comparison of Calculated LogP Values for Fluorinated Cyclobutanone Analogs
| Compound Name | Structure | Number of Fluorine Atoms | Calculated LogP (XLogP3) |
| Cyclobutanone (Baseline) | O=C1CCC1 | 0 | -0.1[10] |
| 2-Fluorocyclobutanone | O=C1CC[C@H]1F | 1 | ~0.2 (estimated) |
| 3-Fluorocyclobutanone | O=C1CC1 | 1 | ~0.1 (estimated) |
| 2,2-Difluorocyclobutanone | O=C1CC(F)(F)C1 | 2 | ~0.5 (estimated) |
| 3,3-Difluorocyclobutanone | O=C1CC(F)(F)C1 | 2 | 0.8[11] |
Note: Values marked with an asterisk are estimations based on trends observed in similar fluorinated aliphatic rings, as direct computational values from a consistent source were not available for all isomers. The XLogP3 value for 3,3-difluorocyclobutene was used as a proxy for 3,3-difluorocyclobutanone. It is imperative that these calculated values are confirmed experimentally.
Analysis of Structure-Lipophilicity Relationships
From the data presented, we can infer several key relationships:
-
Baseline Lipophilicity : The parent cyclobutanone is hydrophilic, with a negative calculated LogP value, indicating its preference for the aqueous phase.[10] The polar ketone group is the dominant feature influencing its partitioning behavior.
-
Monofluorination : The introduction of a single fluorine atom is predicted to slightly increase the LogP, shifting the molecule towards greater lipophilicity. The effect is modest, as the increased polarity of the C-F bond is offset by the replacement of a hydrogen atom. The position of the fluorine (alpha vs. beta to the carbonyl) is expected to have a subtle but noticeable impact due to changes in the molecule's overall dipole moment.
-
Geminal Difluorination : Adding a second fluorine atom to the same carbon (gem-difluorination) further increases the calculated LogP. The CF2 group is significantly more lipophilic than a CH2 or CHF group. This trend is well-documented in medicinal chemistry and is consistent with experimental findings in related fluorinated cyclobutane derivatives.[12] As seen with 3,3-difluorocyclobutanone, the LogP becomes positive, indicating a clear shift in preference towards the lipophilic phase.[11]
This relationship between the degree of fluorination and lipophilicity on the cyclobutane ring can be visualized as follows:
Caption: Impact of fluorination on cyclobutanone LogP.
Experimental Determination of LogP: Protocols and Best Practices
While computational predictions are invaluable for initial screening, experimental validation is non-negotiable for accurate drug design. The two most widely accepted methods for LogP determination are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The Gold Standard: Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most direct way to measure the partition coefficient.[13][14] It is considered the "gold standard" for its accuracy when performed correctly, particularly for compounds with LogP values in the range of -2 to 4.[15]
Causality Behind Experimental Choices: The core principle is to allow a compound to partition between two immiscible liquids (n-octanol and a buffer, typically at pH 7.4) until equilibrium is reached. n-Octanol is chosen as the organic phase because its properties are thought to mimic the lipid bilayer of cell membranes. Using a buffer at physiological pH is crucial for ionizable compounds, as the distribution of charged vs. neutral species dramatically affects partitioning (this measurement is technically LogD, which is equivalent to LogP for non-ionizable molecules).[2][3] Centrifugation is a critical step to ensure complete phase separation, preventing contamination of the aqueous layer with microdroplets of octanol, which is a common source of error.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) by mixing them vigorously and allowing them to separate overnight.
-
Similarly, saturate the buffer with n-octanol. This pre-saturation is essential to prevent volume changes during the experiment.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be well within the linear range of the analytical method used for quantification.
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated buffer. A common ratio is 1:1, but this can be varied.
-
Gently agitate the mixture at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours of shaking followed by standing overnight).[16] Avoid vigorous shaking that can lead to emulsion formation.
-
-
Phase Separation:
-
Centrifuge the vessel at high speed (e.g., 2000 x g for 10-15 minutes) to ensure a sharp and complete separation of the two phases.[13]
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous buffer layer.
-
Determine the concentration of the test compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS, or GC-MS). A calibration curve for each phase is required.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in Octanol] / [Concentration in Aqueous Buffer]
-
The LogP is the base-10 logarithm of P: LogP = log10(P)
-
Caption: Workflow for the Shake-Flask LogP determination.
High-Throughput Alternative: RP-HPLC Method (OECD 117)
For screening larger numbers of compounds, the shake-flask method can be time-consuming. The RP-HPLC method offers a faster, automated alternative by correlating a compound's retention time on a nonpolar stationary phase with its lipophilicity.[4]
Causality Behind Experimental Choices: This method relies on the principle that in reverse-phase chromatography, more lipophilic compounds will have a stronger interaction with the nonpolar stationary phase (e.g., C18) and thus elute later (have a longer retention time).[17] By calibrating the system with a set of reference compounds with known LogP values, a linear relationship between the logarithm of the retention factor (log k) and LogP can be established.[18] This allows for the rapid estimation of LogP for unknown compounds.
Step-by-Step Protocol:
-
System Setup:
-
Use a standard HPLC system with a reverse-phase column (e.g., C18).
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
-
Calibration:
-
Prepare a solution containing a mixture of at least 5-6 reference standards with accurately known LogP values that span the expected range of your test compounds.
-
Inject the standard mixture and record the retention time (t_R) for each compound.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log k values. The plot should be linear.
-
-
Sample Analysis:
-
Prepare a solution of your fluorinated cyclobutanone analog in the mobile phase.
-
Inject the sample under the identical chromatographic conditions used for the standards.
-
Record the retention time (t_R) of your test compound.
-
-
Calculation:
-
Calculate the retention factor (k) and then log k for your test compound.
-
Using the linear equation from the calibration curve (LogP = m * (log k) + c), determine the LogP of your compound.
-
Conclusion and Future Directions
The fluorinated cyclobutanone scaffold represents a valuable building block in medicinal chemistry. Understanding and controlling the lipophilicity of its analogs is paramount for optimizing their pharmacokinetic properties. This guide has established that, based on computational predictions and trends from related structures, fluorination systematically increases the lipophilicity of the cyclobutanone core in a predictable manner, with geminal difluorination providing a significant lipophilic enhancement.
While these predictions offer a strong directional guide, the provided experimental protocols for the shake-flask and RP-HPLC methods are essential for generating the precise, high-quality data needed to make informed decisions in a drug discovery pipeline. As a Senior Application Scientist, I strongly advocate for the early and routine experimental determination of LogP to validate computational models and build a robust understanding of the structure-property relationships within your chemical series. Future work should focus on the systematic synthesis and experimental LogP measurement of these analogs to create a public dataset that will benefit the entire research community.
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Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. ChemPlusChem. [Link]
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Mykhailiuk, P. K., et al. (2019). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [Link]
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Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. [Link]
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Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. Journal of Chromatography A. [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]
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Navigating the Analytical Frontier: A Comparative Guide to Establishing Standards for 3-(Fluoromethyl)cyclobutan-1-one Detection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate quantification of novel chemical entities is paramount. 3-(Fluoromethyl)cyclobutan-1-one, a fluorinated carbocycle, represents a class of compounds with growing interest due to the unique physicochemical properties imparted by fluorine.[1] This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of this compound, addressing the critical challenge of establishing a reliable analytical standard in the absence of a commercially available certified reference material.
The Imperative for a Robust Analytical Standard
The reliability of any quantitative analytical data hinges on the quality of the reference standard. For a novel compound like this compound, a well-characterized in-house or custom-synthesized standard is not just a recommendation; it is a necessity for ensuring the accuracy, precision, and reproducibility of experimental results.[2] This standard serves as the benchmark against which all samples are measured, making its purity and identity incontrovertible.
The Path to a Standard: Synthesis and Characterization
Given the absence of a commercial standard, the primary step is to obtain a high-purity sample of this compound. This can be achieved through custom synthesis, a service offered by numerous specialized chemical laboratories. Synthetic routes to similar fluorinated cyclobutanes often involve the nucleophilic fluorination of a suitable precursor.[3][4]
Once synthesized, the compound's identity and purity must be rigorously established. A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, confirming the connectivity of atoms and the presence of the fluoromethyl group.[5][6]
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are unique to the molecule's structure.
-
High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector - CAD) or Gas Chromatography with a Flame Ionization Detector (GC-FID): To assess purity by separating the target compound from any impurities.
-
Elemental Analysis: To confirm the empirical formula.
The workflow for establishing a primary analytical standard is depicted below:
Caption: Workflow for establishing a qualified analytical standard for this compound.
Comparative Analysis of Detection Methodologies
The choice of analytical technique for this compound depends on its physicochemical properties, such as volatility, polarity, and thermal stability.[7] A comparative overview of the two most pertinent chromatographic methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), is presented below.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of soluble compounds in the liquid phase.[7][8] |
| Sample Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
| Typical Analytes | Volatile and semi-volatile organic compounds.[7] | Non-volatile, polar, and thermally labile compounds.[7][9] |
| Instrumentation Cost | Generally lower than HPLC-MS.[8] | Higher, especially when coupled with a mass spectrometer. |
| Solvent Consumption | Minimal (carrier gas).[9] | Significant (mobile phase).[8] |
| Speed | Typically faster run times for volatile compounds.[8] | Run times can be longer, generally between 10 and 60 minutes.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability: GC-MS is a powerful technique for the analysis of volatile compounds.[7] Given the relatively small size and potential volatility of this compound, GC-MS is a viable option. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.
Causality of Experimental Choices:
-
Inlet Temperature: Must be optimized to ensure complete volatilization of the analyte without thermal degradation.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for this ketone.
-
Oven Temperature Program: A gradient program is crucial to ensure good peak shape and separation from any impurities.
-
Ionization Mode: Electron Ionization (EI) is standard for creating a reproducible fragmentation pattern for library matching and structural confirmation.
Self-Validating System: The combination of retention time and a unique mass spectrum provides a high degree of confidence in analyte identification. The inclusion of an internal standard with similar chemical properties can correct for variations in injection volume and instrument response.
High-Performance Liquid Chromatography (HPLC)
Applicability: HPLC is well-suited for a wider range of compounds, including those that are non-volatile or thermally labile.[7] If this compound exhibits limited volatility or is prone to degradation at elevated temperatures, HPLC would be the preferred method.
Causality of Experimental Choices:
-
Column Selection: A reversed-phase C18 column is a versatile choice for separating small organic molecules. The particle size (e.g., <2 µm for UHPLC) will influence efficiency and analysis time.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used to elute the analyte. The pH of the aqueous phase can be adjusted to optimize peak shape.
-
Detector: A UV detector may not be suitable if the molecule lacks a significant chromophore. In such cases, a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be necessary. LC-MS/MS offers the highest selectivity and sensitivity.[10]
Self-Validating System: The use of a diode array detector (DAD) can provide spectral information to assess peak purity. When coupled with a mass spectrometer, the combination of retention time, parent mass, and fragment ions provides unequivocal identification.
The logical flow for selecting an appropriate analytical method is outlined in the diagram below:
Caption: Decision tree for selecting the optimal analytical method for this compound.
Experimental Protocols: A Step-by-Step Approach
The following are generalized protocols that must be optimized for the specific instrumentation and the characterized analytical standard.
Protocol for GC-MS Analysis
-
Standard Preparation: Accurately weigh the qualified this compound standard and dissolve it in a suitable volatile solvent (e.g., ethyl acetate) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample containing the analyte in the same solvent as the standards. If necessary, perform extraction or cleanup steps to remove interfering matrix components.
-
GC-MS Conditions (Example):
-
Inlet: Split/splitless, 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan (e.g., m/z 40-400) and/or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Data Analysis: Integrate the peak area of the target analyte and any internal standard. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Protocol for HPLC-UV/MS Analysis
-
Standard Preparation: Accurately weigh the qualified this compound standard and dissolve it in the mobile phase or a compatible solvent to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.22 µm filter before injection to protect the column.
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector: DAD (if chromophore present) and/or MS.
-
-
MS Conditions (Example - Electrospray Ionization):
-
Ionization Mode: Positive or Negative ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Acquisition Mode: Full scan and/or Selected Reaction Monitoring (SRM) for LC-MS/MS.
-
-
Data Analysis: Similar to GC-MS, construct a calibration curve and determine the concentration of the analyte in the samples.
Method Validation: Ensuring Trustworthiness
Once an analytical method has been developed, it must be validated to ensure it is suitable for its intended purpose.[2][11][12][13][14] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
The successful analysis of this compound necessitates a foundational investment in the establishment of a well-characterized analytical standard. The choice between GC-MS and HPLC-based methods should be driven by the empirically determined physicochemical properties of the compound. For a small, potentially volatile ketone, GC-MS offers a rapid and sensitive analytical solution. However, if thermal instability or low volatility is a concern, the versatility of HPLC, particularly when coupled with mass spectrometry, provides a robust and reliable alternative. Regardless of the chosen methodology, rigorous method validation in accordance with ICH guidelines is imperative to ensure the generation of trustworthy and defensible scientific data, a cornerstone of successful research and drug development.
References
-
Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. (2025, November 8). PMC. [Link]
-
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate. [Link]
-
Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. (n.d.). Wiley Online Library. [Link]
-
Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv. [Link]
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023, April 18). National Academy of Sciences of Ukraine. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). PMC. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. [Link]
-
Analytical Method Validation Parameters: An Updated Review. (2020, March 22). ResearchGate. [Link]
-
Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material? (2015, January 2). ResearchGate. [Link]
-
Celebration of Scholarship: GCMS VS HPLC. (n.d.). University of the Cumberlands. [Link]
-
An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. (2024, January 24). Sofpromed. [Link]
-
Development and Validation of a Novel Analytical Method for Pharmaceutical Analysis. (2025, November 11). International Journal of Novel Trends and Innovation. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Lab Manager. [Link]
-
Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). PMC. [Link]
-
The Analytical Method Development and Validation: A Review. (n.d.). ResearchGate. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (2025, August 10). ResearchGate. [Link]
Sources
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- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
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- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
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- 11. globalresearchonline.net [globalresearchonline.net]
- 12. sofpromed.com [sofpromed.com]
- 13. One moment, please... [rjpn.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(Fluoromethyl)cyclobutan-1-one
This document provides essential procedural guidance for the safe handling and disposal of 3-(Fluoromethyl)cyclobutan-1-one. As a compound combining a flammable ketone structure with a persistent fluorinated group, it necessitates a dual-pronged approach to safety and waste management. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and environmental stewardship.
Core Principles: Understanding the Hazard Profile
The disposal protocol for this compound is dictated by its distinct chemical characteristics. The core structure, cyclobutanone, is a highly flammable liquid, with its vapors capable of forming explosive mixtures with air.[1][2] The addition of a fluoromethyl group introduces the challenge of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[3][4] This bond's stability makes the compound highly persistent in the environment, placing it in a category of concern similar to other per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals."[4][5]
Therefore, proper disposal must address both immediate fire risk and long-term environmental persistence. The only effective method for the complete destruction of such fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste facility.[3][6]
| Hazard Category | Underlying Chemical Feature | Primary Mitigation & Disposal Strategy |
| High Flammability | Cyclobutanone Ring Structure | Handle away from ignition sources; use explosion-proof equipment; ground containers to prevent static discharge.[1] |
| Environmental Persistence | Carbon-Fluorine (C-F) Bond | Do not dispose of via sanitary sewer; segregate as halogenated organic waste for high-temperature incineration.[3][6] |
| Inhalation/Contact Hazard | Ketone & Fluorinated Compound | Always handle in a certified chemical fume hood; wear appropriate personal protective equipment (PPE).[7][8] |
Pre-Disposal Safety and Handling
Proper disposal begins with safe handling during use. Adherence to these protocols minimizes risk to personnel and prevents accidental environmental release.
Required Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[9]
-
Body Protection: A flame-retardant laboratory coat is required. For larger quantities or in case of a spill, additional chemical-resistant clothing may be necessary.[1]
-
Respiratory Protection: All handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling vapors.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent fire and exposure.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the area.
-
Control Ignition Sources: Extinguish all nearby open flames and turn off any spark-producing equipment.[10]
-
Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.
-
Containment: For small spills, contain the liquid using a non-combustible absorbent material like sand, earth, or vermiculite.[7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected spill material must be disposed of as halogenated hazardous waste, following the procedures outlined in Section 3.[7]
Step-by-Step Disposal Procedure
This protocol ensures that this compound waste is segregated, contained, and managed in compliance with safety and environmental regulations.
Waste Segregation Workflow
Proper segregation is the most critical step. This compound must not be mixed with non-halogenated organic waste or disposed of down the drain. The following diagram outlines the decision process for waste segregation.
Caption: Workflow for proper segregation and collection of waste.
Operational Protocol for Waste Collection
-
Designate a Waste Container: Use a chemically compatible and properly vented container specifically marked for "Halogenated Organic Liquid Waste." The container must have a secure, tight-fitting lid.[1]
-
Conduct Transfers in a Fume Hood: All transfers of liquid waste into the collection container must be performed inside a certified chemical fume hood. Keep the container closed when not in use.
-
Grounding: When transferring larger volumes, ensure the waste container and the source container are grounded and bonded to prevent the buildup of static electricity, which can ignite flammable vapors.
-
Avoid Incompatibilities: Do not mix this waste with strong oxidizing agents, strong bases, or strong reducing agents, as this can cause hazardous reactions.[2]
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics: "Flammable Liquid," "Halogenated Organic"
-
-
Contaminated Solids: Any materials used for spill cleanup or routine handling (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, clearly labeled container for "Halogenated Solid Waste."
-
Storage: Store the sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[2]
-
Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Inform the contractor that the waste contains a fluorinated organic compound requiring high-temperature incineration.
Emergency Procedures
In case of personnel exposure, follow these first-aid measures immediately while seeking professional medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention.[1][2]
-
After Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[1] If irritation persists, seek medical advice.
-
After Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and proper disposal of this compound, protecting both personnel and the environment from its unique combination of hazards.
References
- HAZARDS IDENTIFIC
- Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Labor
- Cyclobutanone SDS, 1191-95-3 Safety D
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Cyclobutanone - Apollo Scientific.Apollo Scientific.
- SAFETY D
- Safety Data Sheet SECTION 1: Identific
- SAFETY DATA SHEET - Spectrum Chemical.Spectrum Chemical.
- SAFETY D
- SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- PFAS Plan: building a safer future together.GOV.UK.
- Everything You Need to Know About PFAS in 2026.
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Everything You Need to Know About PFAS in 2026 - Z2Data [z2data.com]
- 5. gov.uk [gov.uk]
- 6. cdmsweb.3m.com [cdmsweb.3m.com]
- 7. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
